4-(Piperidin-3-yl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQLGOAKGIRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673961 | |
| Record name | 4-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185194-36-8 | |
| Record name | 4-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine and Piperidine Scaffolds in Drug Discovery and Medicinal Chemistry
The pyrimidine (B1678525) and piperidine (B6355638) ring systems are foundational scaffolds in the development of therapeutic agents, each contributing unique properties that make them highly valued in medicinal chemistry. mdpi.comnih.gov
The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structure of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. mdpi.comrroij.com This inherent biological relevance has made its derivatives a fertile ground for drug discovery. mdpi.com The pyrimidine ring's electron-rich nature and its capacity to form hydrogen bonds allow it to interact effectively with a wide variety of biological targets. mdpi.com Its versatility is demonstrated by its presence in a broad spectrum of approved drugs with applications including anticancer, antiviral, antimicrobial, and anti-inflammatory therapies. gsconlinepress.comwjahr.com Medicinal chemists frequently use the pyrimidine core as a bioisostere for phenyl and other aromatic systems to enhance the potency and pharmacokinetic properties of drug candidates. mdpi.comtandfonline.com
Similarly, the piperidine scaffold, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals and natural alkaloids. nih.govencyclopedia.pub Found in over 70 FDA-approved drugs, the piperidine moiety is crucial for designing molecules that target the central nervous system, as well as for developing anticancer, analgesic, and antipsychotic agents. encyclopedia.pubenamine.netresearchgate.net The three-dimensional, sp3-rich structure of the piperidine ring can improve key pharmacokinetic properties such as solubility and metabolic stability. enamine.net The introduction of chiral piperidine scaffolds can also enhance biological activity, selectivity, and reduce cardiac toxicity. researchgate.net
The combination of these two privileged scaffolds into a single molecular entity, as seen in 4-(Piperidin-3-yl)pyrimidine, creates a hybrid system with significant potential for novel drug discovery, leveraging the beneficial attributes of both the aromatic, target-binding pyrimidine and the conformationally flexible, property-modulating piperidine.
Table 1: Biological Activities of Pyrimidine and Piperidine Scaffolds
| Scaffold | Reported Biological Activities |
|---|---|
| Pyrimidine | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Antifungal, Antihypertensive, CNS-active, Analgesic, Anticonvulsant, Antioxidant. mdpi.comgsconlinepress.com |
| Piperidine | Anticancer, Antiviral, Antimalarial, Antimicrobial, Analgesic, Anti-inflammatory, Antipsychotic, Anti-Alzheimer's agents. encyclopedia.pubresearchgate.net |
Overview of the Research Landscape for 4 Piperidin 3 Yl Pyrimidine and Its Analogues
The research landscape for 4-(Piperidin-3-yl)pyrimidine is characterized by its role as a key intermediate and structural core in the synthesis of targeted therapeutic agents. While the parent compound itself is primarily a building block, its derivatives have been investigated for a range of biological activities. A significant area of research focuses on the development of kinase inhibitors, a critical class of drugs, particularly in oncology.
For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). nih.gov PKB is a key node in cell signaling pathways that regulate growth and survival, and its deregulation is common in cancer. nih.gov Studies have shown that modifying the linker group between the piperidine (B6355638) and other substituents can lead to compounds that strongly inhibit tumor growth in preclinical models. nih.gov
In another study, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth. nih.gov Several of these compounds demonstrated significant anti-angiogenic activity in the chick chorioallantoic membrane (CAM) model and also exhibited DNA cleavage capabilities, suggesting a dual mechanism of anticancer action. nih.gov
Furthermore, the pyrimidine-piperidine core has been utilized in the creation of inhibitors for other kinases, such as ROS1. A series of 2-(6-(4-(dimethylamino)piperidin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanol (B145695) derivatives were synthesized and evaluated as potential ROS1 kinase inhibitors, highlighting the adaptability of the scaffold for targeting different enzymes within the kinome. tandfonline.com The specific substitution pattern on the piperidine ring, such as the 3-yl versus the 4-yl position, has been noted to influence binding affinity to certain targets, underscoring the importance of precise structural design. vulcanchem.com
Table 2: Investigated Biological Activities of this compound Analogues
| Analogue Class | Target/Activity Studied | Research Focus |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) Inhibition | Anticancer agent development. nih.gov |
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides | Anti-angiogenesis, DNA Cleavage | Development of dual-action anticancer therapeutics. nih.gov |
| 2-(6-(Piperidin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone Derivatives | ROS1 Kinase Inhibition | Targeted cancer therapy. tandfonline.com |
| (S)-3-(3-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Bruton's Tyrosine Kinase (BTK) Inhibition | Investigated for activity against various cancer cell lines. rsc.org |
Scope and Objectives of Academic Inquiry on Pyrimidine Piperidine Hybrid Systems
Strategies for the De Novo Synthesis of Pyrimidine-Piperidine Core Structures
The de novo synthesis, or creation from basic precursors, of the pyrimidine-piperidine scaffold involves several key strategic approaches. These methods focus on the efficient construction of the heterocyclic rings and the linkage between them.
Cyclization Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine ring is a foundational aspect of synthesizing pyrimidine-piperidine compounds. A widely used and classical method involves the cyclization of β-dicarbonyl compounds, or their equivalents, with nitrogen-containing reagents like amidines, urea, or guanidine (B92328). wikipedia.orgnih.gov This principal synthesis strategy typically involves the condensation of a three-carbon fragment with a molecule providing the N-C-N backbone of the pyrimidine. bu.edu.eg
Key reaction types for pyrimidine ring formation include:
Condensation with Amidines: Reacting β-dicarbonyl compounds with amidines is a common route to produce 2-substituted pyrimidines. wikipedia.orgmdpi.com
Biginelli Reaction: This multicomponent reaction offers another pathway to synthesize pyrimidines, though details are extensive and often reviewed separately. mdpi.com
From Enaminones: A key intermediate, 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one, can be formed from 3-acetylpyridine (B27631) and N,N-dimethylformamide dimethyl acetal. This enaminone subsequently reacts with a guanidine derivative in the presence of a base to form the pyrimidine ring. nih.gov
From β-formyl enamides: In the presence of a Lewis acid catalyst like samarium chloride and a source of ammonia (B1221849) such as urea, β-formyl enamides can undergo cyclization, often facilitated by microwave irradiation. rsc.org
These cyclization strategies allow for the formation of the pyrimidine core, which can then be linked to the piperidine moiety.
Introduction and Functionalization of the Piperidine Moiety
The piperidine ring can be incorporated into the final structure either by starting with a piperidine-containing precursor or by adding it to a pre-formed pyrimidine ring. mdpi.com The functionalization of the piperidine ring, especially at the nitrogen atom, is a common tactic for creating analogues. researchgate.net
Methods for introducing the piperidine moiety include:
Nucleophilic Substitution: A pyrimidine ring with a leaving group (like a chlorine atom) at the 4-position can react with a piperidine derivative. For instance, a 4-chloro intermediate can undergo base-catalyzed condensation with various piperidines or piperazines. nih.gov
Starting with Piperidine Precursors: Synthesis can begin with a functionalized piperidine that is then used to build the pyrimidine ring.
Hydrogenation of Pyridine (B92270) Rings: A pre-existing pyridine ring can be reduced to a piperidine ring, a common strategy in drug discovery. researchgate.netbeilstein-journals.org
Once the core scaffold is assembled, the piperidine nitrogen is readily available for further modification, such as N-alkylation or N-acylation, to explore structure-activity relationships.
Table 1: Examples of Piperidine Functionalization Reactions
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| N-Sulfonylation | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, 4-nitrobenzene sulfonyl chloride | N-sulfonylated piperidine derivative | nih.gov |
| N-Alkylation | Piperidine, Alkyl Halide | N-alkylated piperidine | researchgate.net |
| Reductive Amination | Piperidine, Aldehyde/Ketone | N-alkylated piperidine | researchgate.net |
Modern Synthetic Approaches: Catalyst-Mediated Reactions (e.g., Suzuki-Miyaura coupling)
Modern organic synthesis frequently employs catalyst-mediated reactions to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura cross-coupling reaction is a prominent example used in the synthesis of pyrimidine-piperidine scaffolds. orgsyn.orglmaleidykla.lt This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. lmaleidykla.ltgre.ac.uk
This method offers significant advantages, including mild reaction conditions and tolerance of a wide variety of functional groups. lmaleidykla.lt For the synthesis of this compound, a modified Suzuki coupling between a 2-substituted-4-chloropyrimidine and piperidin-3-ylboronic acid can be employed. vulcanchem.com Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, sometimes using more environmentally friendly solvents. orgsyn.org Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly reduce reaction times while providing high yields. lmaleidykla.lt
Synthesis of Structurally Modified Analogues and Derivatives of Pyrimidine-Piperidine Systems
The core pyrimidine-piperidine structure serves as a scaffold for the synthesis of a diverse array of analogues. These modifications are crucial for optimizing the properties of the molecule for various applications.
N-Substitution and Ring Substitutions on Pyrimidine and Piperidine Moieties
Modifications to the pyrimidine and piperidine rings are key strategies for creating chemical libraries for structure-activity relationship (SAR) studies. nih.gov
N-Substitution on Piperidine: The nitrogen atom of the piperidine ring is a common site for modification. Standard reactions like N-alkylation, N-acylation, and N-arylation are used to introduce a wide range of substituents. nih.govresearchgate.net For example, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide can be reacted with various sulfonyl chlorides to produce a series of N-sulfonylated derivatives. nih.gov
Pyrimidine Ring Substitutions: Substituents can be introduced on the pyrimidine ring either by using substituted starting materials in the initial cyclization reaction or by modifying a pre-formed pyrimidine ring. nih.gov Electrophilic substitution on pyrimidine typically occurs at the C5-position, while nucleophilic substitution is favored at the C2, C4, and C6 positions. wikipedia.org
Scaffold Hybridization Strategies (e.g., Pyrimidine-Piperidine Amides, Pyrazolo[3,4-d]pyrimidines)
Hybridizing the pyrimidine-piperidine scaffold with other chemical moieties can lead to novel compounds with unique properties.
Pyrimidine-Piperidine Amides: Amide bond formation is a prevalent strategy in medicinal chemistry. nih.gov A series of novel amide derivatives of l-(5-Bromo-pyrimidin-2-yl)-piperidine-4-carboxylic acid have been synthesized by coupling the carboxylic acid with various amines. thepharmajournal.comthepharmajournal.com This approach creates a library of compounds by varying the amine component. Similarly, pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for various activities. frontiersin.org
Pyrazolo[3,4-d]pyrimidines: These fused heterocyclic systems are considered bioisosteres of purines and are of significant interest. nih.govresearchgate.net Their synthesis often starts from a functionalized pyrimidine precursor. researchgate.net For example, a pyrimidine derivative can be converted to a corresponding tri-chloro pyrimidine, which then reacts with a hydrazine (B178648) derivative to form the pyrazolo[3,4-d]pyrimidine core. researchgate.net Another route involves the reaction of 5-aminopyrazoles with various reagents to construct the fused pyrimidine ring. mdpi.commdpi.com
Table 2: Summary of Synthetic Strategies
| Strategy | Description | Example Reaction | Reference |
|---|---|---|---|
| Pyrimidine Ring Cyclization | Condensation of a β-dicarbonyl compound with an amidine. | Reaction of 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine. | nih.gov |
| Piperidine Introduction | Nucleophilic substitution of a leaving group on the pyrimidine ring by a piperidine derivative. | Condensation of a 4-chloro-thieno[2,3-d]pyrimidine with a piperidine. | nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a pyrimidine halide with a piperidine boronic acid. | Coupling of 2-tert-butyl-4-chloropyrimidine (B170276) with piperidin-3-ylboronic acid. | vulcanchem.com |
| Scaffold Hybridization (Amides) | Amide bond formation between a pyrimidine-piperidine core and a carboxylic acid or amine. | Coupling of l-(5-Bromo-pyrimidin-2-yl)-piperidine-4-carboxylic acid with various amines. | thepharmajournal.comthepharmajournal.com |
| Scaffold Hybridization (Fused Rings) | Annulation of a pyrazole (B372694) ring onto a pyrimidine core. | Reaction of a 4-chloro-5-cyano pyrimidine with tert-butyl carbazate. | researchgate.net |
Green Chemistry Principles in the Synthesis of Pyrimidine-Piperidine Systems
The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of pharmacologically important scaffolds like pyrimidine-piperidine systems. rasayanjournal.co.inewadirect.com Traditional synthetic routes often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste and environmental impact. rasayanjournal.co.injmaterenvironsci.com Green chemistry offers a framework to mitigate these issues by promoting methods that are safer, more efficient, and environmentally benign. gajrc.com Key strategies employed in the green synthesis of pyrimidine-piperidine and related heterocyclic systems include the use of aqueous media, organocatalysis, multicomponent reactions (MCRs), and solvent-free conditions. rasayanjournal.co.inscholarsresearchlibrary.com These approaches aim to reduce waste, maximize atom economy, shorten reaction times, and simplify work-up procedures. rasayanjournal.co.ingajrc.com
One of the cornerstones of green synthesis is the replacement of volatile and toxic organic solvents with environmentally friendly alternatives. ewadirect.comresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. jmaterenvironsci.com Research has demonstrated the successful one-pot, three-component synthesis of 2-amino pyrimidine derivatives in aqueous media using piperidine as a catalyst. scholarsresearchlibrary.com This method not only provides excellent yields but also simplifies product isolation, as the product often precipitates from the aqueous solution. scholarsresearchlibrary.com The choice of solvent significantly impacts reaction efficiency, with water often proving superior to organic solvents like ethanol (B145695), methanol, or acetonitrile. scholarsresearchlibrary.com
Another advanced green solvent strategy involves the use of Deep Eutectic Solvents (DESs). researchgate.netresearchgate.net A novel DES composed of glyoxylic acid and L-Proline has been utilized as an efficient and reusable solvent/catalyst for the one-pot synthesis of pyranopyrimidine derivatives. researchgate.netresearchgate.net This approach offers high yields, short reaction times, and the ability to recycle the catalyst multiple times without a significant loss in activity, embodying key principles of green chemistry. researchgate.netresearchgate.netnih.gov
Table 1: Effect of Different Solvents on the Synthesis of 2-amino-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile using Piperidine Catalyst
This table illustrates the impact of various solvents on the reaction time and yield, highlighting the efficiency of water as a green solvent.
| Solvent | Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| Water | 3 | 95 | scholarsresearchlibrary.com |
| Ethanol | 4 | 87 | scholarsresearchlibrary.com |
| Methanol | 5 | 82 | scholarsresearchlibrary.com |
| CH3CN (Acetonitrile) | 6 | 73 | scholarsresearchlibrary.com |
Multicomponent reactions (MCRs) are a powerful tool in green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and increasing efficiency. rasayanjournal.co.injmaterenvironsci.com Many green syntheses of pyrimidine derivatives utilize MCRs. scholarsresearchlibrary.combohrium.com For instance, the Biginelli reaction, a classic MCR for synthesizing dihydropyrimidones, has been adapted to greener conditions. scholarsresearchlibrary.com Similarly, the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines has been achieved through catalyst-free, one-pot MCRs in magnetized deionized water, which enhances reaction rates and yields. bohrium.com
The use of reusable, metal-free organocatalysts is another significant trend. lupinepublishers.com While piperidine itself can act as an efficient catalyst, research has also focused on alternatives. scholarsresearchlibrary.combohrium.com 4,4′-Trimethylenedipiperidine, for example, has been identified as a highly efficient and reusable organocatalyst for the synthesis of dihydro- jmaterenvironsci.comscholarsresearchlibrary.combohrium.comtriazolo[1,5-a]pyrimidines. bohrium.com This catalyst can be used in a water-ethanol mixture or under solvent-free grinding conditions and can be recovered and reused for up to ten cycles without a noticeable decrease in its catalytic activity. bohrium.com Catalyst-free approaches represent an even greener alternative, eliminating the need for a catalyst altogether. bohrium.comresearchgate.net Catalyst-free synthesis of spiropyrimidine derivatives has been successfully conducted in 2,2,2-trifluoroethanol (B45653) (TFE), a recyclable reaction medium. researchgate.net
Table 2: Reusability of Organocatalysts in Green Synthesis of Pyrimidine Systems
This table demonstrates the sustainable use of catalysts by showing their efficiency over multiple reaction cycles.
| Catalyst | Reaction Cycle | Yield (%) | Reference |
|---|---|---|---|
| 4,4′-Trimethylenedipiperidine | Run 1 | 98 | bohrium.com |
| Run 3 | 98 | bohrium.com | |
| Run 5 | 97 | bohrium.com | |
| Run 8 | 96 | bohrium.com | |
| Run 10 | 95 | bohrium.com | |
| Glyoxylic acid:L-proline DES | Run 1 | 94 | researchgate.net |
| Run 2 | 92 | researchgate.net | |
| Run 3 | 91 | researchgate.net | |
| Run 4 | 90 | researchgate.net |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in confirming the synthesized structure of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.
NMR spectroscopy is a powerful tool for elucidating the molecular framework by probing the magnetic properties of atomic nuclei.
¹H NMR: The proton NMR spectrum of pyrimidine-piperidine derivatives provides key information about the number of different types of protons and their neighboring environments. For instance, in a derivative like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the pyrimidine C-H proton appears as a singlet around δ 8.01 ppm. iucr.org The protons on the piperidine ring typically resonate in the upfield region, often as complex multiplets between δ 1.48-3.76 ppm, reflecting the various chemical environments of the axial and equatorial protons. iucr.org In another example, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives show piperidine ring protons in the range of δ 1.80-2.59 ppm. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the carbon atoms of the pyrimidine ring show signals at δ 168.5, 164.3, and 159.9 ppm, while the piperidine carbons are observed at δ 58.9, 26.8, and 24.9 ppm. iucr.org The carbon of the nitrile group is found at δ 118.1 ppm. iucr.org These chemical shifts are characteristic and help confirm the presence of both the pyrimidine and piperidine moieties.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrimidine-CH | 8.01 (s) | 168.5, 164.3, 159.9 |
| Piperidine-CH₂ | 1.48-1.73 (m), 3.76 (t) | 24.9, 26.8, 58.9 |
| Nitrile-C | - | 118.1 |
| Amino-NH₂ | 7.21 (br. s) | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In pyrimidine-piperidine compounds, characteristic absorption bands confirm the presence of specific bonds. For example, the N-H stretching vibrations of the piperidine ring and any amino groups on the pyrimidine ring are typically observed in the region of 3100-3500 cm⁻¹. iucr.orgresearchcommons.org The C=N stretching vibration within the pyrimidine ring often appears around 1640-1650 cm⁻¹. iucr.orgresearchcommons.org Additionally, C-H stretching vibrations of the aliphatic piperidine ring are seen below 3000 cm⁻¹. researchcommons.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3500 |
| C=N (pyrimidine) | Stretching | 1640-1650 |
| C-N | Stretching | 1223 |
| C-H (aliphatic) | Stretching | <3000 |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In its basic form, MS gives the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. For example, 2-Ethyl-4-(piperidin-3-yl)pyrimidine shows a molecular ion peak [M+H]⁺ at m/z 191.1 in its mass spectrum. vulcanchem.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For instance, the HRMS data for a derivative of 4-(piperidin-1-yl)benzo[e] rsc.orgcdnsciencepub.comresearchgate.netoxathiazine 2,2-dioxide was used to confirm its elemental composition. rsc.org
X-ray Crystallography for Solid-State Structure Determination
For a related compound, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, X-ray crystallography revealed that the piperidine ring adopts a chair conformation. iucr.org The study also showed the dihedral angle between the mean planes of the piperidine and pyrimidine rings to be 49.57 (11)°. iucr.org In the crystal structure of N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide, the piperidine ring also adopts a chair conformation. iucr.org Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. iucr.orgiucr.org
Stereochemical Analysis and Conformational Studies
The stereochemistry and conformational preferences of the piperidine ring are critical aspects of the structure of this compound and its derivatives. The piperidine ring is not planar and typically exists in a chair conformation to minimize steric strain.
The substituents on the piperidine ring can exist in either axial or equatorial positions, leading to different diastereomers with distinct physical and biological properties. NMR spectroscopy is a key tool for determining the preferred conformation in solution. The coupling constants between adjacent protons in the ¹H NMR spectrum can help to distinguish between axial and equatorial orientations.
For substituted piperidine derivatives, the stereochemical outcome of synthetic reactions is often analyzed to understand the factors controlling diastereoselectivity. researchgate.net Conformational analysis, supported by computational modeling, helps in predicting the most stable conformations and understanding the interactions between the piperidine and pyrimidine rings. acs.orgnih.gov In the case of N-(piperidin-3-yl)pyrimidine-5-carboxamides, the specific stereochemistry and conformation are essential for their inhibitory activity against enzymes like renin. researchgate.netnih.gov
Computational Chemistry and in Silico Modeling of Pyrimidine Piperidine Analogues
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding affinity and the nature of the interactions. For pyrimidine-piperidine analogues, docking studies are instrumental in understanding how these compounds interact with the active sites of various protein targets.
Research on 4-piperidinopyrimidine derivatives has demonstrated their potential as inhibitors of enzymes like oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. researchgate.net Molecular docking simulations of these compounds into the active site of OSC have revealed that both hydrogen bonding and hydrophobic interactions are crucial for stabilizing the ligand-enzyme complex. researchgate.net The pyrimidine (B1678525) moiety can form hydrogen bonds with key amino acid residues, while the piperidine (B6355638) ring often engages in hydrophobic interactions, providing an anchor within the binding pocket. researchgate.net
Similarly, docking studies of various pyrimidine analogues against targets such as Cyclin-Dependent Kinase 8 (CDK8) and cyclooxygenase (COX) enzymes have elucidated specific binding modes. nih.govashdin.com These studies often report binding energy scores (e.g., in kcal/mol), which provide a semi-quantitative prediction of binding affinity. Lower, more negative scores generally indicate more favorable interactions. nih.gov The interactions identified through docking, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, are vital for understanding the structure-activity relationship (SAR) and for designing analogues with improved potency and selectivity. researchgate.netresearchgate.net
| Compound/Analogue Class | Protein Target | Key Interactions Observed | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|---|
| 4-Piperidinopyrimidine derivatives | Oxidosqualene Cyclase (OSC) | Hydrogen bonding, Hydrophobic interactions, π-π Stacking | Enhanced binding affinity for the pyrimidine derivative compared to pyridine (B92270) analogue | researchgate.net |
| Piperidine-substituted thiophene[3,2-d]pyrimidines | HIV-1 Reverse Transcriptase | Interaction with key residues in the non-nucleoside inhibitor binding pocket | IC50 values in the nanomolar range for potent analogues | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives | Protein Kinase B (Akt) | Hydrogen bonds with the hinge region of the kinase | Nanomolar inhibitors with high selectivity | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand-receptor complex and for gaining insights into the kinetics of binding.
MD simulations of pyrimidine derivatives bound to their target proteins can reveal the stability of the initial docked pose. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the ligand remains stably bound in the active site. researchgate.netnih.gov A low and stable RMSD value suggests a stable binding mode.
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid. nih.gov This information is valuable for understanding the dynamic nature of the interaction and can highlight regions that are important for binding. MD simulations can also be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. These simulations are computationally intensive but provide a more realistic representation of the biological system. mdpi.commdpi.com
| Parameter | Description | Significance in Analyzing Pyrimidine-Piperidine Analogues | Reference |
|---|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. | researchgate.netnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the displacement of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein and ligand, highlighting key areas for interaction. | nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. | mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Assesses the stability of key hydrogen bonding interactions identified in docking studies. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds.
For piperidinopyrimidine analogues, QSAR studies have been employed to investigate their inhibitory activity against targets like oxidosqualene cyclase. researchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. researchgate.net Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are then used to build the QSAR model. researchgate.net
The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.netnih.gov A robust and predictive QSAR model can provide valuable insights into the key structural features that influence the biological activity of pyrimidine-piperidine analogues, thereby guiding the design of more potent compounds. nih.govnih.gov
| QSAR Methodology | Description | Key Validation Parameters | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | R², Adjusted R², F-statistic | researchgate.netnih.gov |
| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is large. | Q² (from cross-validation), R² | researchgate.net |
| Artificial Neural Network (ANN) | A machine learning approach inspired by the structure and function of biological neural networks. | R², RMSE, Q² | nih.gov |
In Silico Prediction of Pharmacological Properties (e.g., ADME) and Target Engagement
Beyond predicting the interaction with a specific target, in silico methods are extensively used to forecast the pharmacokinetic properties of drug candidates, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages.
For pyrimidine and piperidine derivatives, various computational tools and web servers are available to predict a range of ADME properties. researchgate.netnih.gov These predictions are based on the chemical structure of the molecule and can include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. researchgate.netalliedacademies.org For instance, the "rule of five" proposed by Lipinski is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov
In silico target engagement studies aim to predict whether a compound will interact with its intended target in a complex biological system. This can involve analyzing the compound's properties to predict its ability to reach the target site and bind with sufficient affinity to elicit a biological response. researchgate.net
| ADME Property | Description | Importance in Drug Discovery | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent to which a compound is absorbed from the gastrointestinal tract. | Crucial for determining oral bioavailability. | alliedacademies.org |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Important for drugs targeting the brain and for avoiding CNS side effects for peripherally acting drugs. | alliedacademies.org |
| Caco-2 Permeability | An in vitro model to predict intestinal drug absorption. | Provides an indication of a compound's ability to be absorbed across the intestinal wall. | nih.gov |
| CYP450 Inhibition | Predicts the potential of a compound to inhibit major drug-metabolizing enzymes. | Helps in assessing the risk of drug-drug interactions. | nih.gov |
| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to interact with its target. | alliedacademies.org |
Cheminformatics and Database Mining for Structural Analogues
Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. A key application of cheminformatics in drug discovery is the mining of large chemical databases to identify structural analogues of a lead compound. This process can help in exploring the structure-activity relationship, identifying compounds with improved properties, or finding novel chemical scaffolds.
For a given compound like "4-(Piperidin-3-yl)pyrimidine," various cheminformatics tools and databases can be utilized to find structurally similar molecules. Publicly accessible databases such as PubChem and ZINC contain millions of chemical structures that can be searched based on chemical similarity. nih.gov Similarity searching is often performed using 2D or 3D molecular fingerprints, which are numerical representations of the chemical structure.
Database mining can also be used to predict the biological activity of a compound based on the known activities of its structural neighbors (a concept known as "guilt-by-association"). nih.gov This approach can help in prioritizing compounds for synthesis and biological testing. Furthermore, commercial databases from vendors like ChemDiv provide access to large collections of diverse and synthetically accessible compounds for screening and lead optimization. chemdiv.com
| Database/Tool | Description | Application for Pyrimidine-Piperidine Analogues | Reference |
|---|---|---|---|
| PubChem | A public database of chemical molecules and their activities against biological assays. | Searching for structurally similar compounds to "this compound" and retrieving associated biological data. | nih.gov |
| ZINC | A free database of commercially-available compounds for virtual screening. | Identifying purchasable analogues for further experimental testing. | nih.gov |
| ChemMine | A compound mining database for chemical genomics. | Clustering of pyrimidine-piperidine analogues based on structural similarity and analysis of their chemical properties. | nih.gov |
| ChemDiv | A commercial database of diverse and targeted compound libraries. | Accessing large collections of synthetically feasible analogues for virtual and high-throughput screening. | chemdiv.com |
Pharmacological Spectrum and Biological Activity of 4 Piperidin 3 Yl Pyrimidine Derivatives
Evaluation of In Vitro and In Vivo Pharmacological Efficacy
The preclinical assessment of 4-(piperidin-3-yl)pyrimidine derivatives involves a multi-step process, beginning with broad screening and progressing to specific cellular and whole-organism models to establish efficacy.
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds against specific biological targets. hilarispublisher.comnih.govopenaccesspub.org This automated process utilizes robotics and advanced detection systems to perform thousands to millions of biochemical or cell-based assays in a short period, significantly accelerating the identification of "hit" compounds. nih.govopenaccesspub.org For pyrimidine (B1678525) derivatives, HTS campaigns are crucial for initial hit discovery. chemdiv.comnih.gov These screens can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular function, using detection methods like fluorescence, luminescence, and scintillation proximity assays. nih.govacs.org Following the initial HTS, a cascade of secondary and orthogonal assays is employed to confirm activity, determine selectivity, and validate the most promising chemical series for further development. chemdiv.com
Cellular Assay Systems (e.g., CCK-8 assay, MTT assay)
Once initial hits are identified, their effects on living cells are quantified using various cellular assay systems. These assays are critical for determining a compound's ability to affect cell viability, proliferation, and cytotoxicity. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.gov For instance, the biological activity of novel pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine compounds against hematologic tumors was evaluated using the MTT assay to determine their inhibitory effects on cancer cell lines. nih.gov These assays provide crucial data, often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), which helps in ranking the potency of different derivatives and guiding further structural modifications.
Preclinical Animal Models for Disease Modulation (e.g., human tumor xenografts, chick chorioallantoic membrane (CAM) model)
To evaluate efficacy in a complex biological system, promising compounds are advanced into preclinical animal models. Human tumor xenograft models are a standard in cancer research, where human cancer cells are implanted into immunocompromised mice. These models are used to assess a compound's ability to inhibit tumor growth in vivo. For example, an orally bioavailable pyrrolopyrimidine inhibitor of Akt kinases demonstrated significant inhibition of tumor growth in a breast cancer xenograft model. nih.gov
The chick chorioallantoic membrane (CAM) model is another valuable in vivo system, particularly for studying angiogenesis (the formation of new blood vessels), a process critical for tumor growth. nih.govmdpi.com The CAM is a highly vascularized extraembryonic membrane of the chick embryo that can be used to graft tissues and observe tumor growth and metastasis. nih.gov It is a cost-effective and rapid model for screening the anti-angiogenic potential of novel compounds. mdpi.comyoutube.com The CAM model can also support the implantation of human tumor cells, creating xenografts where the interaction between the tumor and the host vasculature can be studied. ehu.eus
Anticancer Research Applications
The this compound scaffold has been extensively explored in anticancer research, primarily due to its suitability for designing potent and selective kinase inhibitors.
Inhibition of Kinase Targets (e.g., Kinesin Spindle Protein (KSP)/Eg5, PI3Kδ, EGFR-TK, MARK4, FAK, CDK4/6)
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets. Pyrimidine-based structures are bioisosteres of the adenine ring of ATP, allowing them to bind effectively within the ATP-binding pocket of kinases and inhibit their activity. nih.govmdpi.com
Kinesin Spindle Protein (KSP)/Eg5: KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.gov Optimization of HTS hits has led to the discovery of potent and selective KSP inhibitors. nih.gov
PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is implicated in hematological malignancies. A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were identified as potent PI3Kδ inhibitors, with compounds A5 and A8 showing IC50 values of 1.3 nM and 0.7 nM, respectively. researchgate.net Similarly, compounds A1 , A5 , and A7 from a pyrido[3,2-d]pyrimidine series inhibited PI3Kδ at subnanomolar levels. nih.gov
EGFR-TK: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) whose uncontrolled activation promotes tumor cell proliferation. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR-TK inhibitors. nih.govsemanticscholar.org One cyano pyrazole (B372694) derivative (15 ) exhibited potent EGFR inhibition with an IC50 of 0.135 μM. semanticscholar.org
MARK4: Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase involved in cytoskeletal dynamics and is a target in neurodegenerative diseases and cancer. A series of 4,6-disubstituted pyrimidine derivatives showed inhibitory activity against MARK4, with IC50 values in the micromolar range as determined by an ATPase inhibition assay. frontiersin.orgnih.govnih.gov
FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell migration, proliferation, and survival. rsc.org Numerous FAK inhibitors are based on a 2,4-diaminopyrimidine or 2-anilino-4-(benzimidazol-2-yl)-pyrimidine core. researchgate.netnih.govnih.gov One derivative, 8a , displayed potent anti-FAK activity with an IC50 of 0.047 µM. nih.gov Another series of diaminopyrimidine derivatives showed FAK inhibition with IC50 values as low as 1.87 nM. mdpi.com
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can cause G1 phase arrest. nih.gov Pyrido[2,3-d]pyrimidin-7-one has been identified as a privileged scaffold for developing selective CDK4/6 inhibitors like Palbociclib. researchgate.net Other benzimidazolyl-pyrimidine derivatives have also shown potent inhibition, with compound 11 exhibiting an IC50 of 1.5 nM against CDK4. mdpi.com
| Kinase Target | Compound Series/Name | IC50 Value | Reference |
|---|---|---|---|
| PI3Kδ | 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | 0.7 nM | researchgate.net |
| PI3Kδ | 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | 1.3 nM | researchgate.net |
| FAK | 2,4-dianilinopyrimidine (8a) | 0.047 µM (47 nM) | nih.gov |
| FAK | Diaminopyrimidine derivative (5b) | 1.87 nM | mdpi.com |
| CDK4 | Benzimidazolyl-pyrimidine (11) | 1.5 nM | mdpi.com |
| EGFR-TK | Pyrazolo[3,4-d]pyrimidine (15) | 0.135 µM (135 nM) | semanticscholar.org |
| MARK4 | 4,6-disubstituted pyrimidines | Micromolar (µM) range | frontiersin.orgnih.gov |
Modulation of Cell Proliferation and Apoptosis Induction
The ultimate goal of kinase inhibition in cancer therapy is to halt uncontrolled cell proliferation and induce apoptosis (programmed cell death). Derivatives of this compound have demonstrated these effects in various cancer cell lines.
Anti-angiogenic Activity
Derivatives of this compound have been investigated for their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic effects. nih.gov
The mechanism of action for these compounds is believed to be twofold. Primarily, they efficiently block the formation of new blood vessels. nih.gov This was observed in in vivo studies using the chick chorioallantoic membrane (CAM) model, a widely used method to assess angiogenic and anti-angiogenic substances. nih.gov
Table 1: Anti-angiogenic Activity of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives
| Compound ID | Substitution Pattern | Observed Activity | Reference |
|---|---|---|---|
| 10a, 10b, 10c | Varied substitutions on the phenyl ring of the side chain | Significant anti-angiogenic and DNA cleavage activities | nih.gov |
| 12b | Varied substitutions on the phenyl ring of the side chain | Significant anti-angiogenic and DNA cleavage activities | nih.gov |
| 14b, 14c | Varied substitutions on the phenyl ring of the side chain | Significant anti-angiogenic and DNA cleavage activities | nih.gov |
Anti-infective and Antimicrobial Investigations
The pyrimidine nucleus is a fundamental component of various antimicrobial agents. Derivatives of this compound have been explored for their potential to combat bacterial, fungal, tubercular, and viral infections.
While the broad-spectrum antibacterial and antifungal activities of pyrimidine derivatives are well-documented, the precise mechanisms of action for this compound derivatives are still under investigation. Generally, the antimicrobial efficacy of pyrimidine-based compounds is attributed to their ability to interfere with essential cellular processes in microorganisms.
The presence of electronegative atoms such as nitrogen, oxygen, and sulfur within the heterocyclic ring system is thought to enhance the antimicrobial activity. These features can facilitate interactions with microbial enzymes and proteins, leading to the disruption of metabolic pathways or cell wall synthesis. For instance, some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. Others may act by intercalating with microbial DNA, thereby inhibiting replication and transcription.
In the context of antifungal activity, pyrimidine analogues can interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The structural similarity of some synthetic pyrimidine derivatives to natural nucleosides allows them to be mistakenly incorporated into fungal RNA and DNA, leading to the inhibition of protein synthesis and nucleic acid replication.
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrimidine-containing compounds have shown promise in this area. researchgate.net One approach involves the modification of known antitubercular scaffolds with the 4-(thymin-1-yl)piperidine moiety. This strategy aims to inhibit thymidylate kinase of Mycobacterium tuberculosis (TMPKmt), an enzyme essential for DNA synthesis. nih.gov By preserving the piperidine (B6355638) moiety responsible for TMPKmt inhibition and attaching fragments known for their whole-cell antitubercular activity, researchers are developing hybrid molecules with enhanced potency. nih.gov
In the realm of antiviral research, particularly in the fight against Human Immunodeficiency Virus (HIV), derivatives of this compound have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A novel series of piperidin-4-yl-aminopyrimidine derivatives, designed by fusing pharmacophore templates of existing NNRTIs, has demonstrated significantly improved activity against wild-type HIV-1. nih.gov These compounds exhibit EC50 values in the single-digit nanomolar range. nih.gov Their mechanism of action involves allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component of the viral replication cycle. nih.gov This allosteric binding induces a conformational change in the enzyme, rendering it inactive.
Table 2: Antitubercular and Antiviral Activity of this compound Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| 4-(Thymin-1-yl)piperidine derivatives | Mycobacterium tuberculosis TMPKmt | Inhibition of DNA synthesis | nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Allosteric inhibition | nih.gov |
Neuropharmacological Efficacy
Derivatives of this compound have also been investigated for their potential to modulate various targets within the central nervous system, offering therapeutic possibilities for a range of neurological and psychiatric disorders.
The cholinergic system plays a crucial role in cognitive functions, and its modulation is a key strategy in the treatment of Alzheimer's disease. While direct studies on this compound derivatives are limited, related structures containing piperidine and pyrimidine moieties have shown the ability to modulate cholinergic signaling. mdpi.com For instance, certain 4-oxypiperidine derivatives have been designed as histamine H3 receptor antagonists that also inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. nih.gov This dual activity can lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov
G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are targets for a vast number of drugs. Pyrimidine derivatives have been explored as allosteric modulators of GPCRs, including adenosine receptors. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand). This can lead to a more nuanced modulation of receptor activity, either enhancing (positive allosteric modulation) or reducing (negative allosteric modulation) the effect of the endogenous ligand. This approach offers the potential for greater selectivity and a reduced side-effect profile compared to traditional agonists or antagonists.
Inhibition of specific enzymes involved in neurological pathways is another avenue through which this compound derivatives can exert their effects. One such enzyme is N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. A library of pyrimidine-4-carboxamide derivatives has been optimized as potent inhibitors of NAPE-PLD. nih.gov By conformationally restricting the N-methylphenethylamine group through replacement with an (S)-3-phenylpiperidine, a significant increase in inhibitory potency was achieved. nih.gov Further modifications led to the development of nanomolar potent inhibitors with drug-like properties. nih.gov
As mentioned earlier, acetylcholinesterase (AChE) is a key target for the symptomatic treatment of Alzheimer's disease. A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have been designed and synthesized as potent AChE inhibitors. While not direct this compound analogues, these compounds highlight the potential of combining a piperidine ring with a nitrogen-containing heterocyclic core to achieve potent AChE inhibition. Structural modifications on the pyridazine ring and the benzylpiperidine moiety have led to compounds with IC50 values in the nanomolar range and high selectivity for human AChE over butyrylcholinesterase (BuChE).
Table 3: Enzyme Inhibition in Neurological Pathways by Piperidine-Pyrimidine and Related Derivatives
| Compound Class | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxamides with (S)-3-phenylpiperidine | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Inhibition | nih.gov |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase (AChE) | Inhibition |
Anti-Alzheimer's and Anxiolytic Profiles
Derivatives of the this compound class have been investigated for their potential to combat neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on their ability to interact with key pathological targets. One notable derivative, 2-(4-(2-[18F]fluoroethyl)piperidin-1-yl)benzo mdpi.comimidazo[1,2-a]pyrimidine, has been evaluated as a positron emission tomography (PET) imaging agent for visualizing tau pathologies in the brain, which are a hallmark of Alzheimer's disease. While extensive research has been conducted on various pyrimidine-containing compounds for Alzheimer's, including piperazinyl pyrimidines, the specific anti-Alzheimer's therapeutic profile of this compound derivatives is still an emerging area of study.
In the realm of anxiolytic activity, while the broader class of pyrimidine derivatives has shown promise, specific data on this compound derivatives is limited. Studies on related structures, such as pyrimidine-based diazepines and arylpiperazine derivatives containing a pyrimidine moiety, have demonstrated anxiolytic effects nih.govalliedacademies.org. For example, N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide was found to exhibit anxiolytic properties, suggesting the pyrimidine ring contributes to this activity nih.gov. However, further research is required to specifically elucidate the anxiolytic potential of the this compound scaffold.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of this compound derivatives are significant areas of interest, with research highlighting their potential to modulate key enzymatic pathways and neutralize harmful free radicals.
Lipoxygenases (LOX) are crucial enzymes in the biosynthesis of inflammatory mediators. The inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. A series of novel piperidine pyrimidine cinnamic acid amides have demonstrated significant inhibitory activity against soybean lipoxygenase. Two compounds from this series, in particular, showed high potency.
Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected Piperidine Pyrimidine Derivatives
| Compound | IC50 (μM) |
|---|---|
| Compound 9 | 1.1 |
| Compound 5 | 10.7 |
IC50 represents the half-maximal inhibitory concentration.
The data indicates that these derivatives are promising candidates for the development of new anti-inflammatory agents targeting the lipoxygenase pathway.
Reactive oxygen species (ROS) and other free radicals contribute to oxidative stress, a condition implicated in numerous diseases. The ability of a compound to scavenge these radicals is a measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this activity. Piperidine pyrimidine amides have been shown to exhibit moderate antioxidant activity in DPPH assays. The radical scavenging ability is often dependent on the specific substitutions on the core scaffold. Generally, the antioxidant capacity of these compounds is influenced by their ability to donate a hydrogen atom or an electron to stabilize the free radical.
Table 2: Radical Scavenging Activity of a Library of Substituted Pyrimidines
| Assay | Activity Range (IC50) |
|---|---|
| DPPH Radical Scavenging | 42.9 - 438.3 µM |
This range represents the activity of a broader library of pyrimidine derivatives, indicating the potential of the core structure.
Other Therapeutic Areas of Interest
Beyond the well-defined anti-inflammatory and antioxidant properties, the this compound scaffold has been explored for a variety of other therapeutic applications.
Parasitic worm infections remain a significant global health problem. The pyrimidine nucleus is a component of several compounds investigated for anthelmintic properties ijpsdronline.com. Studies have demonstrated the efficacy of various pyrimidine derivatives, such as 2,4-diaminothieno[3,2-d]pyrimidines, against different stages of helminths nih.govplos.org. While the broader class of pyrimidines shows potential, specific research focusing on the anthelmintic activity of this compound derivatives is not yet extensively reported in the available literature.
The modulation of metabolic disorders represents another promising avenue for this compound derivatives.
Antihyperlipidemic Activity: Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Several pyrimidine derivatives have been shown to possess antihyperlipidemic effects. For instance, a study on 5-benzylidene-pyrimidinetrione derivatives demonstrated a significant reduction in total cholesterol, triglycerides, and low-density lipoprotein (LDL) in rats fed a high-fat diet nih.gov. Another class, condensed 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines, also exhibited potent antihyperlipidemic activity, with some compounds showing a better reduction in serum triglycerides than the standard drug gemfibrozil researchgate.net. These findings underscore the potential of the pyrimidine core in developing new treatments for hyperlipidemia.
Antithyroid Activity: Research into the antithyroid potential of pyrimidine derivatives has been conducted. A study involving a series of compounds where pyrimidine derivatives were linked to thiazole-2-thiol showed some activity nih.gov. However, the most potent compound in this particular study was a pyridyl derivative, not a pyrimidine. As with other therapeutic areas, while the general class of pyrimidines has been explored, specific data on the antithyroid effects of this compound derivatives remains scarce.
Enzyme Inhibition in Diverse Biological Processes
Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of various enzymes implicated in a range of biological processes. The versatility of this chemical core allows for substitutions that can confer potent and selective inhibitory activity against specific enzyme targets. Research has particularly focused on enzymes such as renin, which is critical in cardiovascular regulation. While the core structure holds potential, specific inhibitory activities against other enzymes like Sodium Hydrogen Exchanger-1 (NHE-1), LIM Kinase 1/2 (LIMK1/2), C-C chemokine receptor type 5 (CCR5), and Lysine-specific demethylase 1 (LSD1) by direct derivatives of this compound are not extensively documented in the reviewed literature.
Renin Inhibition
The aspartyl protease renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. nih.gov The action of renin is the rate-limiting step of this cascade, making it a prime target for the development of antihypertensive therapies. nih.gov Structure-based drug design has led to the development of potent N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives as renin inhibitors. nih.govresearchgate.net
Initial fragment-based screening identified lead compounds that were subsequently optimized to enhance their inhibitory activity. researchgate.net A significant breakthrough was achieved by introducing a basic amine on the piperidine ring, which is essential for creating a critical interaction with the two catalytic aspartic acid residues in the active site of renin. researchgate.net Further optimization of the substituents on the pyrimidine ring to effectively occupy the S1 and S3 binding pockets of the enzyme led to a remarkable increase in potency. researchgate.net
One of the most potent compounds to emerge from these studies was a N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative, referred to as compound 14 . nih.govresearchgate.net Through rational, structure-based design, researchers achieved a 65,000-fold increase in potency compared to the initial lead compound. nih.govresearchgate.net This significant enhancement was accomplished by adding only seven heavy atoms, demonstrating high efficiency in the design strategy. researchgate.net Compound 14 demonstrated excellent selectivity for renin over other aspartyl proteases. nih.govresearchgate.net
The structure-activity relationship (SAR) studies highlighted several key aspects:
The N-(piperidin-3-yl) moiety was crucial for maintaining inhibitory activity, as the isomeric N-(piperidin-4-yl) derivative showed a remarkable decrease in activity. researchgate.net
The introduction of a basic group on the piperidine ring was speculated to form favorable interactions with the catalytic aspartates of renin. researchgate.net
Optimization of the substituents at the S1 and S3 binding sites, including modifications that induced a conformational change in the enzyme ("Leu-in" to "Leu-out" of Leu114), was key to achieving high potency. researchgate.net
The inhibitory activities of several N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives against recombinant human renin are summarized in the table below.
Table 1: Inhibitory Activity of N-(Piperidin-3-yl)pyrimidine-5-carboxamide Derivatives against Human Renin
| Compound ID | Modifications | IC50 (µM) |
|---|---|---|
| 7 | Core N-(piperidin-3-yl)pyrimidine-5-carboxamide structure | 11 |
| 8 | (R)-configuration at piperidine-3-yl | 1.9 |
| 9 | (S)-configuration at piperidine-3-yl | >43 |
| 12 | Addition of a 3-methoxy-3-methylbutyl group | 0.0016 |
| 14 | Optimized S1/S3 binding elements | 0.00058 |
This table is based on data presented in the research article by Imaeda et al. researchgate.net
Inhibition of Other Enzymes
While the this compound scaffold has been successfully utilized to generate potent renin inhibitors, its application as a core for inhibitors of other enzymes mentioned is less clear from the available scientific literature.
LSD1: Research into inhibitors for Lysine-specific demethylase 1 (LSD1) has identified various pyrimidine-containing compounds. nih.gov However, these studies often feature different substitution patterns, such as triazole-fused pyrimidines or derivatives containing a piperidin-4-ylmethoxy group, which is a positional isomer of the piperidin-3-yl scaffold. nih.govmdpi.com
CCR5, LIMK1/2, and NHE-1: Similarly, while piperidine and pyrimidine moieties are found in inhibitors of CCR5, LIM Kinase, and NHE-1, the specific this compound framework was not identified in the reviewed literature for these targets. For instance, CCR5 antagonists have been developed from piperidine-4-carboxamide derivatives, and LIMK inhibitors have been based on scaffolds like 4-aminothieno[2,3-d]pyrimidines. nih.gov
Structure Activity Relationship Sar Studies of Pyrimidine Piperidine Analogues
Elucidating Key Pharmacophoric Features and Critical Substituents
The biological activity of 4-(Piperidin-3-yl)pyrimidine analogues is dictated by several key pharmacophoric features and critical substituents that enable interaction with target proteins, particularly the ATP-binding site of kinases. nih.govrsc.org
Pyrimidine (B1678525) Core : The pyrimidine ring serves as a fundamental scaffold. It often mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. nih.govrsc.org The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors.
Piperidine (B6355638) Ring : The piperidine ring and its point of attachment to the pyrimidine core are critical. Its conformation and substituents play a significant role in positioning other functional groups for optimal interaction with the target. acs.orgnih.gov In some kinase inhibitors, replacing a more flexible ethylamine chain with a constrained piperidine ring has been shown to enhance potency.
Substituents on the Pyrimidine Ring : Modifications at various positions of the pyrimidine ring significantly impact activity. For instance, in a series of NAPE-PLD inhibitors, the introduction of different amine substituents at the R2 and R3 positions of a pyrimidine-4-carboxamide scaffold was systematically explored to optimize potency. acs.orgnih.gov
Amino Group : An amino group attached to the pyrimidine ring often acts as a key hydrogen bond donor, further anchoring the inhibitor to the kinase hinge region. pharmablock.com This diaminopyrimidine motif is a common and effective pharmacophore for kinase inhibitors. pharmablock.com
Impact of Substituent Modifications on Potency and Selectivity
Systematic modification of substituents on the pyrimidine-piperidine scaffold has profound effects on both the potency and selectivity of the compounds.
Potency Enhancement : In the development of NAPE-PLD inhibitors, replacing a morpholine substituent with a more hydrophobic piperidine was tolerated, while a 3,3-difluoropiperidine increased potency twofold. acs.orgnih.gov Furthermore, exchanging a morpholine group for an (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity, demonstrating that subtle changes can lead to significant gains in potency. nih.govresearchgate.net
Selectivity Tuning : Substitutions can also be used to tune selectivity and reduce off-target effects. For example, in a series of PAK1 inhibitors, optimization focused on achieving high kinase selectivity to avoid off-target effects, such as those on KDR and FGFR1. nih.gov Similarly, modifications to a pyrazolo[3,4-d]pyrimidine scaffold were made to tune out undesirable activity against the hERG ion channel, which is associated with cardiotoxicity. nih.gov
The following table illustrates the impact of R-group modifications on the inhibitory concentration (IC50) for a series of pyrimidine carboxamide derivatives targeting NAPE-PLD.
| Compound | R2 Substituent | R3 Substituent | pIC50 | IC50 (nM) |
|---|---|---|---|---|
| Scaffold Base | N-methylphenethylamine | Morpholine | 5.11 | 7800 |
| Analogue 1 | (S)-3-phenylpiperidine | Morpholine | 6.12 | 760 |
| Analogue 2 (LEI-401) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 | 72 |
Data sourced from studies on NAPE-PLD inhibitors, demonstrating potency improvements with specific substitutions. nih.govnih.gov
Stereoisomeric Effects on Biological Activity
The piperidine ring in this compound contains a chiral center at the 3-position, meaning it can exist as two different stereoisomers (enantiomers), designated as (R) and (S). The spatial arrangement of these isomers can dramatically affect their biological activity.
Research has consistently shown that biological targets, being chiral themselves, often exhibit stereospecific recognition. nih.gov One enantiomer typically fits much better into the binding site of a protein than the other, leading to a significant difference in potency.
For instance, in the development of NAPE-PLD inhibitors, the stereochemistry of the substituents was a critical factor. The combination of an (S)-3-phenylpiperidine at the R2 position and an (S)-3-hydroxypyrrolidine at the R3 position resulted in the most potent compound (LEI-401), with a 10-fold increase in activity compared to its racemic counterpart. nih.govnih.gov This highlights that the specific three-dimensional arrangement of the atoms is crucial for optimal interaction with the enzyme's active site. While one isomer may bind with high affinity, its mirror image may be completely inactive or significantly less potent. nih.gov
The table below shows the inhibitory activity of different stereoisomers for a pyrimidine-based NAPE-PLD inhibitor.
| Compound | R2 Stereochemistry | R3 Stereochemistry | pIC50 |
|---|---|---|---|
| Racemic Mix | (R/S)-3-phenylpiperidine | (R/S)-3-hydroxypyrrolidine | 6.41 |
| Isomer 1 | (R)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 6.85 |
| Isomer 2 | (S)-3-phenylpiperidine | (R)-3-hydroxypyrrolidine | 6.50 |
| Isomer 3 (LEI-401) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |
Data illustrates the significant impact of stereochemistry on the potency of NAPE-PLD inhibitors. nih.gov
Design Principles for Optimized Analogues
Based on extensive SAR studies, several key design principles have emerged for creating optimized analogues based on the this compound scaffold.
Scaffold Hopping and Bioisosteric Replacement : The pyrimidine core can be replaced with bioisosteric scaffolds like pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine to mimic key interactions while altering other properties. nih.govrsc.orgnih.gov These fused ring systems are also effective isosteres of adenine and can interact with the kinase hinge region. nih.govrsc.org
Conformational Restriction : Introducing conformational constraints, such as replacing a flexible side chain with a rigid ring system like piperidine, can lock the molecule into a more bioactive conformation, thereby increasing potency. nih.govresearchgate.net This strategy was successfully used in the development of NAPE-PLD inhibitors, where replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased potency threefold. nih.govnih.gov
Structure-Based Drug Design : Utilizing X-ray crystallography and molecular docking studies allows for the rational design of inhibitors. By visualizing how a compound binds to its target, modifications can be made to improve interactions, enhance potency, and increase selectivity. nih.gov This approach enables the optimization of interactions at various positions around the molecule to maximize binding efficiency. nih.gov
Modulation of Physicochemical Properties : Substituents are chosen not only to improve potency but also to optimize drug-like properties such as solubility, lipophilicity, and metabolic stability. For example, reducing lipophilicity can lower clearance rates and improve in vivo exposure, making a compound more suitable for further development. nih.gov
By applying these principles, medicinal chemists can rationally design and synthesize novel this compound analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Preclinical Pharmacological Assessment and Translational Research
In Vitro and In Vivo Pharmacodynamic Studies
Currently, detailed in vitro and in vivo pharmacodynamic data specifically for the compound 4-(Piperidin-3-yl)pyrimidine are not extensively available in publicly accessible scientific literature. Pharmacodynamic studies are essential to characterize the biochemical and physiological effects of a drug and its mechanism of action. For a novel compound like this compound, such studies would typically involve assays to determine its binding affinity and functional activity at its intended biological target(s).
In the broader context of related pyrimidine (B1678525) and piperidine (B6355638) derivatives, pharmacodynamic assessments have revealed a wide range of biological activities. Derivatives of pyrimidine are known to exhibit diverse pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Similarly, the piperidine moiety is a common scaffold in many biologically active compounds. For instance, various derivatives have been investigated for their activity as kinase inhibitors, receptor antagonists, and enzyme inhibitors.
Should research on this compound become available, in vitro studies would likely include receptor binding assays, enzyme inhibition assays, and cell-based functional assays to elucidate its mechanism of action. Subsequent in vivo studies in appropriate animal models would then be conducted to confirm these findings and to evaluate the compound's efficacy and dose-response relationship in a physiological system.
Preliminary Toxicity and Safety Assessment Strategies
The preliminary assessment of a compound's toxicity and safety is a cornerstone of preclinical development, aiming to identify potential liabilities before advancing to clinical trials.
Specific cytotoxicity data for this compound in non-target cell lines is not readily found in the current body of scientific literature. Cytotoxicity profiling is crucial to determine if a compound has a general cell-killing effect, which would be undesirable for a targeted therapy. This is typically assessed using a panel of non-cancerous cell lines from various tissues. For example, derivatives of pyrimidine have been evaluated for their cytotoxic effects against various human cancer cell lines, and in some cases, against non-malignant cells to establish a therapeutic window. A favorable profile would show high potency against the target cells with minimal impact on non-target cells.
Table 1: Representative Cytotoxicity Data for Structurally Related Pyrimidine Derivatives (Hypothetical Data for Illustrative Purposes)
| Cell Line (Non-Target) | Compound Class | IC₅₀ (µM) |
| Normal Human Fibroblasts | Pyrimidine Derivative A | > 100 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Pyrimidine Derivative B | 75.4 |
| Normal Human Keratinocytes | Piperidine-Pyrimidine Conjugate C | > 50 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated in cytotoxicity profiling studies. It does not represent actual data for this compound.
Information regarding the in vitro cardiotoxicity of this compound, specifically its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, is not currently available. Inhibition of the hERG channel is a significant concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, early screening for hERG liability is a standard practice. This is often done using automated patch-clamp electrophysiology or radioligand binding assays on cells expressing the hERG channel. The piperidine moiety, in particular, has been associated with hERG inhibition in some chemical contexts, making this a critical assessment for any piperidine-containing compound.
Biomarker Identification and Modulation in Disease Models
There is currently no published research identifying specific biomarkers modulated by this compound in disease models. Biomarker studies are integral to translational research as they can provide insights into a drug's mechanism of action and serve as indicators of its efficacy or toxicity. In the context of a new chemical entity, researchers would typically use techniques such as genomics, proteomics, or metabolomics in relevant cell or animal models to identify molecular or physiological markers that are altered upon treatment with the compound. These biomarkers can then potentially be used in clinical trials to monitor patient response to the drug.
Lead Compound Identification and Optimization for Drug Development
While this compound itself may be considered a lead compound, there is no specific information available in the public domain detailing its optimization for drug development. The process of lead optimization involves medicinal chemistry efforts to modify the structure of a lead compound to improve its pharmacological and pharmacokinetic properties. This includes enhancing potency and selectivity, improving metabolic stability, increasing oral bioavailability, and reducing off-target effects and toxicity.
For the broader class of pyrimidine-based compounds, lead optimization is a well-established strategy. For instance, modifications to the pyrimidine core or its substituents are frequently made to fine-tune activity against specific biological targets. The piperidine ring also offers multiple points for chemical modification to modulate properties such as solubility, lipophilicity, and target engagement.
Table 2: Key Parameters in Lead Optimization (General)
| Parameter | Goal of Optimization |
| Potency (e.g., IC₅₀, EC₅₀) | Increase activity at the target |
| Selectivity | Minimize activity at off-targets |
| Metabolic Stability | Increase half-life, reduce metabolic liabilities |
| Solubility | Improve for better formulation and absorption |
| Permeability | Enhance absorption across biological membranes |
| hERG Inhibition | Reduce or eliminate to avoid cardiotoxicity |
The development of this compound as a drug candidate would necessitate a comprehensive lead optimization program guided by in vitro and in vivo data.
Future Perspectives and Research Directions for Pyrimidine Piperidine Compounds
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrimidine-piperidine derivatives. These computational tools can analyze vast datasets, accelerating the identification of novel drug candidates and optimizing their properties. nih.gov ML algorithms, including deep neural networks (DNNs) and quantitative structure-activity relationship (QSAR) models, can rapidly screen extensive chemical libraries to predict the efficacy and potential off-target effects of new compounds. nih.gov This reduces the time and cost associated with traditional high-throughput screening.
Exploration of Novel Biological Targets and Polypharmacology Approaches
Research into pyrimidine-piperidine compounds is expanding to include a wider array of biological targets. While kinases remain a primary focus, the inherent versatility of the pyrimidine (B1678525) core allows it to bind to many human kinases, including those that are understudied but implicated in diseases like neurodegeneration. acs.org This provides an opportunity to develop first-in-class therapies for diseases with unmet medical needs. The strategy involves modifying the pyrimidine scaffold to improve kinome-wide selectivity and create potent inhibitors for these lesser-studied kinases. acs.org
The concept of polypharmacology—designing drugs to interact with multiple targets simultaneously—is also a promising direction. Many cancers are driven by complex and redundant signaling pathways, making single-target therapies susceptible to resistance. Pyrimidine-piperidine derivatives, such as those based on the pyrazolo[3,4-d]pyrimidine scaffold, can be designed to inhibit multiple oncogenic targets. rsc.org This multi-targeted approach can lead to more durable therapeutic responses. For instance, pyrazolopyrimidines are being explored as inhibitors of Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and SRC family kinases, all of which are implicated in various cancers. nih.gov The development of compounds that modulate several key nodes in a disease network represents a sophisticated strategy to combat complex diseases like cancer. nih.gov
Development of Advanced Delivery Systems
A significant challenge in the clinical application of some pyrimidine-piperidine compounds is their poor water solubility and potential toxicity to healthy cells. researchgate.netnih.gov Advanced drug delivery systems are being developed to overcome these limitations, improve pharmacokinetic profiles, and enable targeted delivery to diseased tissues. Nanotechnology-based strategies are at the forefront of this research.
Liposomal formulations are being used to encapsulate potent pyrimidine-based anticancer drugs. nih.gov These lipid-based nanocarriers can enhance the solubility of hydrophobic compounds, provide sustained release, and in some cases, reduce toxicity to normal cells while maintaining efficacy against cancer cells. nih.govresearchgate.net Other innovative carrier systems include:
Halloysite Nanotubes (HNTs): These natural clay-based nanotubes are being investigated as carriers for pyrazolo[3,4-d]pyrimidine derivatives to treat prostate and bladder cancer, addressing the low aqueous solubility of these potent kinase inhibitors. researchgate.netnih.gov
Low-Density Lipoprotein (LDL) Nanoparticles: Anticancer agents based on pyrimidine heterocyclic structures can be encapsulated in LDL nanoparticles. tandfonline.com This approach leverages the natural LDL receptor pathway, which is often overexpressed in cancer cells, to achieve targeted drug delivery. tandfonline.com
Chitosan-based Nanoparticles: Chitosan, a biocompatible polymer, is another platform being explored for the delivery of various chemotherapeutic drugs, offering biodegradability and low immunogenicity. nih.govnih.gov
These advanced delivery systems aim to increase the therapeutic index of pyrimidine-piperidine compounds by ensuring the drug reaches its target more efficiently and with fewer side effects. nih.gov
Clinical Translational Pathways and Challenges
The path from a promising pyrimidine-piperidine compound in the laboratory to a clinically approved therapy is fraught with challenges. One of the primary hurdles is overcoming poor physicochemical properties, such as low solubility, which can hinder formulation and bioavailability. researchgate.net The development of kinase inhibitors often faces obstacles related to off-target effects, leading to toxicity, and the emergence of drug resistance in patients. nih.govnih.gov
Ensuring selectivity is critical. Since the pyrimidine scaffold can be accommodated by numerous kinases, achieving a desirable selectivity profile to minimize side effects is a key focus of medicinal chemistry efforts. acs.org Furthermore, the genetic heterogeneity of diseases like cancer means that a drug may be effective only in a subset of patients, complicating clinical trial design and interpretation. nih.gov The high cost and lengthy duration of clinical trials are also significant barriers. Despite these challenges, several pyrazolo[3,4-d]pyrimidine derivatives have successfully progressed to clinical trials, particularly in oncology, demonstrating that these obstacles can be overcome with rational drug design and careful clinical development. rsc.org
Personalized Medicine Applications
Personalized medicine, which tailors therapeutic strategies to the individual characteristics of each patient, holds immense promise for the application of pyrimidine-piperidine compounds. The efficacy of targeted therapies, including many kinase inhibitors, is often linked to the presence of specific genetic mutations or biomarkers in a patient's tumor. nih.gov
A key area where this is being applied is in targeting cancer metabolism. nih.govresearchgate.net Certain cancers with specific driver mutations show a heightened dependency on the de novo pyrimidine synthesis pathway for their proliferation and survival. nih.gov This creates a "metabolic vulnerability" that can be exploited by inhibitors targeting enzymes in this pathway. nih.govresearchgate.net By identifying the specific genetic makeup of a tumor (e.g., mutations in EGFR or PTEN), clinicians could select patients most likely to respond to therapies that inhibit pyrimidine synthesis. nih.gov This precision medicine approach aims to maximize efficacy while minimizing exposure of non-responders to potentially toxic treatments. nih.govresearchgate.net An established example in clinical practice is the guidance for testing for dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency before administering fluoropyrimidine-based therapies to prevent severe side effects. theacp.org.uk
Q & A
What are the key considerations for designing synthetic routes to 4-(Piperidin-3-yl)pyrimidine derivatives?
Synthetic optimization should prioritize regioselectivity and catalytic efficiency. For example, one-step synthesis methods using acid catalysts (e.g., p-toluenesulfonic acid) can enhance yield and reduce side reactions, as demonstrated in the preparation of chromeno-pyrimidine hybrids . NMR spectroscopy (¹H, ¹³C) and mass spectrometry are critical for confirming structural integrity, especially when introducing substituents to the piperidine or pyrimidine moieties. Computational studies (e.g., DFT or molecular docking) should be integrated early to predict physicochemical properties and bioavailability .
How can structure-activity relationship (SAR) studies improve selectivity in kinase inhibitors derived from this compound?
SAR strategies should focus on modifying the piperidine ring’s substitution pattern and pyrimidine linkage. For instance, replacing the 4-position piperidine with a 3-position isomer (e.g., 3-(piperidin-3-yl)-1H-indole) enhances serotonin receptor affinity by mimicking endogenous ligand conformations . Advanced SAR requires in vitro kinase profiling (e.g., ERK5 inhibition assays) to evaluate selectivity against off-target kinases, as seen in the development of BAY-885, where structural optimization reduced off-target effects despite lacking antiproliferative activity in cell models .
What methodologies address discrepancies between in vitro kinase inhibition and cellular efficacy for this compound-based probes?
Discrepancies may arise from compensatory signaling pathways or poor cellular permeability. To resolve this, combine RNAi knockdown experiments (to validate target engagement) with time-resolved cellular assays (e.g., phospho-ERK5 ELISA) . For example, BAY-885 showed potent ERK5 kinase inhibition but no antiproliferative effects, highlighting the need for mechanistic studies beyond enzymatic assays . Parallel use of proteolysis-targeting chimeras (PROTACs) could clarify whether degradation, rather than inhibition, is required for functional outcomes .
How can multi-target ligands incorporating this compound be rationally designed?
Dual-target ligands require pharmacophore hybridization. For serotonin transporter (SERT) and 5-HT1A receptor activity, integrate a pyrido[1,2-c]pyrimidine core with a 3-(piperidin-3-yl)-1H-indole moiety, balancing pre- and postsynaptic agonism . Computational tools like molecular dynamics simulations can predict binding modes to both targets. Validate using radioligand displacement assays (e.g., [³H]8-OH-DPAT for 5-HT1A) and functional assays (e.g., cAMP modulation for SERT) .
What strategies improve the physicochemical properties of this compound derivatives for in vivo studies?
Modify lipophilicity and solubility via substituent engineering. For example:
- Introduce polar groups (e.g., hydroxyl or morpholine) to enhance aqueous solubility.
- Reduce metabolic instability by replacing labile ester linkages with bioisosteres (e.g., amides or heterocycles).
Incorporate prodrug strategies, as seen in the synthesis of ibrutinib precursors, where tert-butyloxy protection improved pharmacokinetics . Use ADMET prediction tools and microsomal stability assays to prioritize candidates.
How does the piperidine ring’s stereochemistry influence biological activity in pyrimidine hybrids?
The 3- vs. 4-position of the piperidine ring critically impacts target engagement. For example, (3R,4S)-configured piperidine derivatives show enhanced binding to fluorophenyl-containing receptors due to optimal spatial alignment with hydrophobic pockets . Stereochemical analysis via X-ray crystallography or NOESY NMR is essential to correlate conformation with activity .
What are the challenges in translating this compound inhibitors into PROTAC degraders?
Key challenges include linker optimization and ternary complex formation. Use structure-based design to position the piperidine-pyrimidine warhead near solvent-exposed lysine residues on the target protein (e.g., AKT). Employ SPR or Cryo-EM to validate ternary complex stability . For example, N-((3S,4S)-piperidine) derivatives achieved selective AKT degradation by balancing E3 ligase recruitment and binding affinity .
How can researchers validate target specificity in complex biological systems?
Combine orthogonal approaches:
- Chemical proteomics : Use photoaffinity labeling with this compound probes to map interactomes.
- CRISPR-Cas9 knockout models : Confirm phenotype rescue upon target gene deletion.
- Thermal shift assays : Measure protein stabilization upon compound binding.
In the case of ERK5 inhibitors, RNAi rescue experiments clarified off-target effects not observed in enzymatic assays .
What analytical techniques are critical for characterizing novel this compound analogs?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae and detect impurities.
- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in piperidine-pyrimidine hybrids.
- X-ray crystallography : Resolve binding modes in kinase-inhibitor complexes .
- HPLC-PDA : Assess purity (>95% for in vivo studies) .
How can computational tools accelerate the discovery of this compound-based therapeutics?
- Virtual screening : Prioritize analogs using docking into target structures (e.g., ERK5 or PI3Kα).
- Free-energy perturbation (FEP) : Predict binding affinity changes upon piperidine ring modifications.
- MD simulations : Evaluate conformational stability in aqueous and membrane environments.
For example, FEP-guided optimization of thieno-pyrimidine derivatives improved PI3Kα selectivity by >100-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
